molecular formula C10H8N2O3S B6385732 2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]pyrimidine CAS No. 1261943-37-6

2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]pyrimidine

Cat. No.: B6385732
CAS No.: 1261943-37-6
M. Wt: 236.25 g/mol
InChI Key: BCZLXQFMJQHECN-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]pyrimidine is a heterocyclic compound that features both pyrimidine and thiophene rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]pyrimidine typically involves the condensation of a thiophene derivative with a pyrimidine precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated pyrimidine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the thiophene ring can enhance its binding affinity and specificity due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]pyrimidine is unique due to the combination of the pyrimidine and thiophene rings, which imparts distinct electronic properties and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-(2-oxo-1H-pyrimidin-5-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c1-15-9(13)8-2-6(5-16-8)7-3-11-10(14)12-4-7/h2-5H,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZLXQFMJQHECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686845
Record name Methyl 4-(2-oxo-1,2-dihydropyrimidin-5-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-37-6
Record name Methyl 4-(2-oxo-1,2-dihydropyrimidin-5-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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